molecular formula C9H10F2O2 B13696409 2-(Difluoromethyl)-1,4-dimethoxybenzene

2-(Difluoromethyl)-1,4-dimethoxybenzene

Cat. No.: B13696409
M. Wt: 188.17 g/mol
InChI Key: CENNPNINJUSSTI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 1,4-dimethoxybenzene using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-(Difluoromethyl)-1,4-dimethoxybenzene may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of advanced difluoromethylating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.

    Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.

    Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.

Scientific Research Applications

2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1,4-dimethoxybenzene
  • 2-(Chloromethyl)-1,4-dimethoxybenzene
  • 2-(Methoxymethyl)-1,4-dimethoxybenzene

Uniqueness

2-(Difluoromethyl)-1,4-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is a strong hydrogen bond donor and has a high electronegativity, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-(difluoromethyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3

InChI Key

CENNPNINJUSSTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(F)F

Origin of Product

United States

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